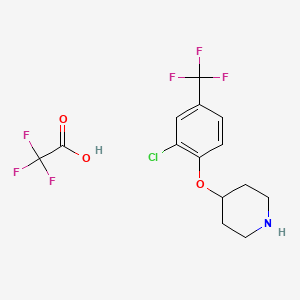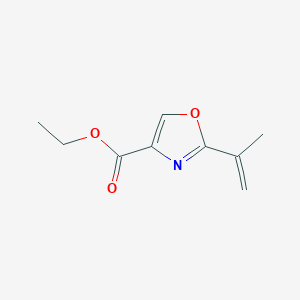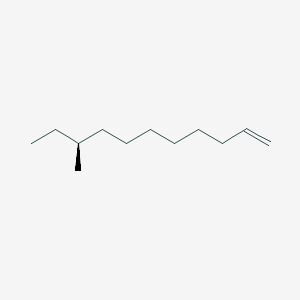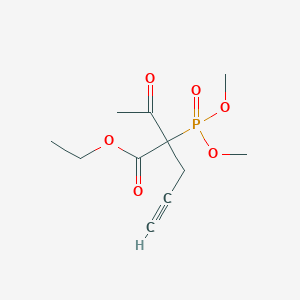
4-(2-chloro-4-trifluoromethylphenyloxy)piperidine TFA salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-chloro-4-trifluoromethylphenyloxy)piperidine TFA salt is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound consists of a piperidine ring substituted with a 2-chloro-4-trifluoromethylphenoxy group, and it is often used in its trifluoroacetic acid (TFA) salt form to enhance its stability and solubility.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-chloro-4-trifluoromethylphenyloxy)piperidine typically involves the following steps:
Formation of the Phenoxy Intermediate: The initial step involves the preparation of 2-chloro-4-trifluoromethylphenol, which can be synthesized through various halogenation and trifluoromethylation reactions.
Nucleophilic Substitution: The phenoxy intermediate is then reacted with piperidine under nucleophilic substitution conditions to form 4-(2-chloro-4-trifluoromethylphenyloxy)piperidine.
Salt Formation: The final step involves the conversion of the free base to its TFA salt by reacting it with trifluoroacetic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but often employs optimized reaction conditions to enhance yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts may be utilized to scale up the production process efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-chloro-4-trifluoromethylphenyloxy)piperidine TFA salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding N-oxides.
Reduction: Reduction reactions can be employed to modify the phenoxy group or the piperidine ring.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the chloro and trifluoromethyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce various reduced derivatives of the phenoxy group.
Applications De Recherche Scientifique
4-(2-chloro-4-trifluoromethylphenyloxy)piperidine TFA salt has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular pathways and enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound is utilized in the development of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism of action of 4-(2-chloro-4-trifluoromethylphenyloxy)piperidine TFA salt involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and altering metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-(2-chloro-4-(trifluoromethyl)phenoxy)phenyl)picolinamide: This compound shares a similar phenoxy group and has been studied for its inhibitory effects on mitochondrial complex III.
Pyrrolidine Derivatives: These compounds also contain nitrogen heterocycles and exhibit various biological activities.
Uniqueness
4-(2-chloro-4-trifluoromethylphenyloxy)piperidine TFA salt is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
647014-08-2 |
|---|---|
Formule moléculaire |
C14H14ClF6NO3 |
Poids moléculaire |
393.71 g/mol |
Nom IUPAC |
4-[2-chloro-4-(trifluoromethyl)phenoxy]piperidine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C12H13ClF3NO.C2HF3O2/c13-10-7-8(12(14,15)16)1-2-11(10)18-9-3-5-17-6-4-9;3-2(4,5)1(6)7/h1-2,7,9,17H,3-6H2;(H,6,7) |
Clé InChI |
BSLNFIBQWSZPJV-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCC1OC2=C(C=C(C=C2)C(F)(F)F)Cl.C(=O)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,3-Bis{2-[4-(2,2-diphenylethenyl)phenyl]ethenyl}naphthalene](/img/structure/B12587584.png)





![Ethanethioic acid, S-[7-(acetyloxy)heptyl] ester](/img/structure/B12587633.png)

![6-[(3-fluorophenyl)methylsulfanyl]-9H-purin-2-ol](/img/structure/B12587637.png)
![Acetamide,N,N-dimethyl-2-[[1-[2-(4-methyl-piperidin-1-YL)-2-oxoethyl]-1H-benzo[D]imidazol-2-YL]thio]-](/img/structure/B12587645.png)
![N-[1-(4-methoxyanilino)-1-oxohexa-2,4-dien-2-yl]benzamide](/img/structure/B12587648.png)
![1-[2-(Benzyloxy)-3,5-dimethylphenyl]ethan-1-one](/img/structure/B12587664.png)

